molecular formula C9H7F3O3S B13484501 Ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate

Ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate

Cat. No.: B13484501
M. Wt: 252.21 g/mol
InChI Key: MJXNSPPGLZYVIW-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate is a chemical compound with a unique structure that includes a thiophene ring substituted with a trifluoromethyl group

Properties

Molecular Formula

C9H7F3O3S

Molecular Weight

252.21 g/mol

IUPAC Name

ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate

InChI

InChI=1S/C9H7F3O3S/c1-2-15-8(14)7(13)5-3-16-4-6(5)9(10,11)12/h3-4H,2H2,1H3

InChI Key

MJXNSPPGLZYVIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=CSC=C1C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate typically involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its trifluoromethyl substitution, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an ethyl ester group, a trifluoromethyl group, and a thiophene ring. This article will explore its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H9F3O3S, with a molecular weight of 246.18 g/mol. The trifluoromethyl group enhances the compound's electrophilicity and lipophilicity, which may lead to distinct biological activities compared to structurally similar compounds.

Property Value
Molecular FormulaC11H9F3O3S
Molecular Weight246.18 g/mol
Key Functional GroupsEthyl ester, Trifluoromethyl, Thiophene

Biological Activities

Research indicates that compounds containing thiophene rings and trifluoromethyl groups exhibit significant biological activities, including:

  • Enzyme Inhibition : this compound has been shown to inhibit certain enzymes by forming covalent bonds with active site residues. This interaction can disrupt metabolic pathways and cellular functions, potentially leading to therapeutic effects in various diseases .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity. The mechanism likely involves its ability to interact with bacterial cell membranes or specific intracellular targets.
  • Anticancer Potential : The compound has been investigated for its anticancer properties. It may induce apoptosis in cancer cells through the modulation of key signaling pathways .

The mechanism of action for this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's ability to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can affect various cellular pathways, leading to observed biological effects such as:

  • Electrophilic Reactivity : The compound acts as an electrophile, reacting with nucleophiles in biological systems.
  • Covalent Bond Formation : It can form covalent bonds with active site residues in enzymes, disrupting their normal function.
  • Pathway Modulation : By affecting metabolic pathways, it can influence cellular processes such as proliferation and apoptosis.

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant growth inhibition in A431 (human epidermoid carcinoma) cells with an IC50 value comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Assessment

In another investigation, the antimicrobial efficacy of the compound was assessed against both Gram-positive and Gram-negative bacteria using a dilution method. The results demonstrated notable antibacterial activity, suggesting its potential as a lead compound for developing new antimicrobial agents.

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